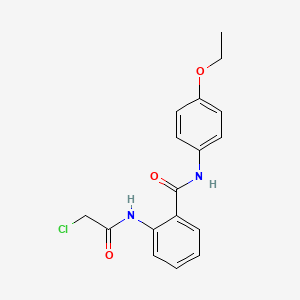

2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-2-23-13-9-7-12(8-10-13)19-17(22)14-5-3-4-6-15(14)20-16(21)11-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEIRTRIHBUSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 2-chloroacetyl chloride.

Formation of Intermediate: The 4-ethoxyaniline is reacted with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanism of Action : The compound's mechanism involves targeting specific proteins associated with cancer cell proliferation. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis .

-

Case Studies :

- In a study assessing a series of related compounds, those with similar structures exhibited enhanced binding to the VEGFR-2 kinase ATP binding site, leading to reduced tumor growth in preclinical models .

- Another investigation into sulfonamide derivatives indicated that modifications in the compound's structure could lead to improved anticancer properties, suggesting that this compound may benefit from similar structural optimizations .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound against various human cancer cell lines. The results indicate:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects on colon and breast cancer cell lines.

- Apoptotic Effects : It was noted that the compound induces apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied. Modifications to the phenyl ring or substituents on the amide group can drastically alter the compound's efficacy and selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Analgesic Activity

- Target Compound: Not directly reported, but structurally similar 2-benzamido-N-benzoylbenzamide analogs showed 50–70% writhing inhibition in mice at 50 mg/kg, outperforming mefenamic acid .

- 4-Chlorophenyl Analogs : 2-(4-Chlorobenzamido)-N-(4-chlorobenzoyl)benzamide demonstrated the highest activity (75% inhibition), linked to its optimal ClogP (3.2) and para-substitution .

Anticancer and Antimicrobial Activity

- Azetidinone-Benzamide Hybrids: N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide showed potent antimicrobial activity (MIC: 2 µg/mL against E. coli), attributed to the azetidinone ring’s electrophilic reactivity .

- Sigma Receptor-Targeting Benzamides : Radioiodinated benzamides like [125I]PIMBA exhibited high tumor uptake in prostate cancer models, emphasizing the role of piperidinyl groups in receptor binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : QSAR studies highlight ClogP as a critical parameter. For example, 2-(4-chlorobenzamido)-N-(4-chlorobenzoyl)benzamide (ClogP = 3.2) showed better analgesic activity than less lipophilic analogs (ClogP < 2.5) .

- Solubility: Compounds with polar substituents (e.g., morpholino in 4-chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide) exhibit improved aqueous solubility, enhancing bioavailability .

Structure-Activity Relationship (SAR) Insights

Substituent Position : Para-substituted derivatives generally outperform ortho/meta analogs in receptor binding and activity due to reduced steric hindrance .

Electron-Withdrawing Groups : Chloro and fluoro substituents enhance electrophilicity, improving interactions with enzymatic targets (e.g., VEGFR-2 in anticancer studies) .

Hybrid Structures: Incorporation of heterocycles (e.g., indole, azetidinone) broadens activity spectra by enabling dual-targeting mechanisms .

Biological Activity

2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide, a compound with the CAS number 565174-85-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide backbone with a chloroacetamido group and an ethoxyphenyl substituent. The molecular formula is .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzamides can effectively inhibit various bacterial and fungal strains:

| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 µg/ml |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/ml |

| Compound C | Candida albicans | 12.5 µg/ml |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further exploration in clinical settings .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in microbial growth and survival. For example, certain benzamides have been shown to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission, which could also be a pathway for this compound's action .

Study on Antibacterial Activity

In a comprehensive study published in the World Journal of Biology Pharmacy and Health Sciences, researchers synthesized various benzamide derivatives and evaluated their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzamide structure can enhance antimicrobial potency .

Investigation into Antifungal Activity

Another study focused on the antifungal properties of similar compounds, revealing that some derivatives showed promising activity against fungi such as Candida albicans and Aspergillus niger. The study highlighted the importance of substituent groups in enhancing antifungal efficacy, which could be applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.